Mammaglobin-A is a protein that belongs to the family of mammaglobins, which are secreted proteins primarily expressed in breast tissue. The specific segment known as Mammaglobin-A (23-31) refers to a peptide sequence derived from the full-length protein, which has garnered attention for its potential role in breast cancer diagnostics and therapeutics. This peptide segment has been implicated in the detection of circulating tumor cells and may serve as a biomarker for breast cancer progression.
Mammaglobin-A is predominantly found in human breast tissue, with its expression being significantly elevated in breast cancer tissues compared to normal tissues. It is encoded by the MGB gene, which is located on chromosome 11. Research indicates that Mammaglobin-A is also detectable in circulating tumor cells, making it a candidate for non-invasive cancer diagnostics.
Mammaglobin-A is classified as a member of the lipocalin family of proteins, which are characterized by their ability to bind small hydrophobic molecules. This classification highlights its potential role in molecular transport and signaling within breast tissue.
The synthesis of Mammaglobin-A (23-31) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. In laboratory settings, synthetic approaches often involve the use of automated peptide synthesizers that facilitate the stepwise addition of amino acids to form the peptide chain.
Technical Details:
The molecular structure of Mammaglobin-A consists of a compact globular shape typical of lipocalins, with a hydrophobic pocket that may facilitate ligand binding. The specific sequence of Mammaglobin-A (23-31) includes crucial amino acids that contribute to its functional properties.
Data:
Mammaglobin-A (23-31) can participate in various biochemical interactions within biological systems, primarily through binding with other proteins or ligands. These interactions may involve conformational changes that affect signaling pathways related to cell proliferation and survival.
Technical Details:
The mechanism of action for Mammaglobin-A (23-31) primarily revolves around its role as a biomarker in breast cancer. It is believed to be involved in tumor cell adhesion and migration, contributing to metastasis.
Data:
Relevant Data or Analyses:
Mammaglobin-A (23-31) has several notable applications in scientific research and clinical practice:
Mammaglobin-A (MAM-A), officially designated secretoglobin family 2A member 2 (SCGB2A2), was first isolated in 1996 through differential screening of a human breast carcinoma cDNA library. This 93-amino acid secretory protein (molecular weight: ~10 kDa) was named for its mammary gland-specific expression profile [8]. The gene encoding MAM-A, SCGB2A2, resides on chromosome 11q12.3–13.1—a region frequently amplified in breast malignancies [5] [10]. Early studies confirmed that MAM-A mRNA expression was detectable only in mammary tissue among normal adult organs, with significant overexpression in 40–80% of primary and metastatic breast carcinomas [1] [8]. The peptide fragment (23-31) represents an immunodominant epitope within the full-length protein, critical for antigen presentation and T-cell recognition.
Table 1: Mammaglobin-A Nomenclature and Genetic Features
Designation Type | Identifier | Biological Significance |
---|---|---|
Approved Gene Symbol | SCGB2A2 | Secretoglobin family classification |
Protein Aliases | Mammaglobin-1, UGB2, PSBP1 | Reflects mammary specificity and structural kinship |
Chromosomal Location | 11q12.3 | Genomic region linked to breast cancer amplification |
mRNA Accession | NM_002411.4 | Validated RefSeq transcript variant |
MAM-A belongs to the secretoglobin (SCGB) superfamily, characterized by small secretory proteins forming dimeric or tetrameric structures with hydrophobic ligand-binding pockets [2] [7]. Human genomes encode 11 functional SCGB genes and 5 pseudogenes, clustered evolutionarily from a common ancestor [5] [7]. Key structural features of MAM-A include:
Evolutionarily, MAM-A demonstrates limited cross-species conservation. While mice possess 68 Scgb genes, humans retain only six direct orthologs. MAM-A shares <42% homology with rat prostatein (rPSC3) and rabbit uteroglobin, indicating rapid diversification after mammalian speciation [2] [7]. The (23-31) peptide maps to helix 3—a region critical for phospholipase A2 inhibition in related secretoglobins, suggesting conserved immunomodulatory functions [7].
Table 2: Mammaglobin-A in the Human Secretoglobin Family
SCGB Subfamily | Key Members | Expression Sites | Association with MAM-A |
---|---|---|---|
SCGB1A | SCGB1A1 (Uteroglobin) | Lung, endometrium | Structural template for helical bundle |
SCGB1D | SCGB1D1/2 (Lipophilins) | Prostate, lacrimal gland | Forms heterodimers with MAM-A |
SCGB2A | SCGB2A2 (MAM-A) | Breast epithelium | Core protein of interest |
SCGB2B | SCGB2B2 | Lung, salivary gland | Distantly related paralog |
MAM-A’s unparalleled mammary tissue specificity underpins its biomarker utility:
Limitations include:
Table 3: Diagnostic Performance of Mammaglobin-A Biomarker
Sample Type | Detection Method | Sensitivity (%) | Specificity (%) | Clinical Utility |
---|---|---|---|---|
Serum | ELISA | 81.5 | 100 | Discriminates malignant vs. benign breast tumors |
Tissue | IHC (Strong Staining) | 46.9–49.5 | >95 | Confirms breast origin of metastases |
Bone Marrow | RT-PCR | 60 | 98 | Detects occult micrometastases |
Peripheral Blood | RT-PCR | Variable | >90 | Liquid biopsy for recurrence monitoring |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7